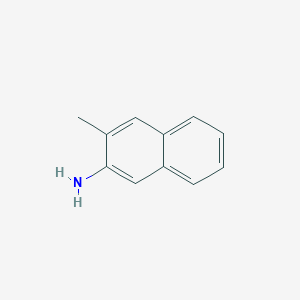

3-methylnaphthalen-2-amine

Description

Properties

IUPAC Name |

3-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICIOTXNBTOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5096-18-4 (hydrochloride) | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40147140 | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-24-4 | |

| Record name | 3-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-naphthylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-2-NAPHTHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TD1NM2XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation remains a foundational approach for introducing methyl groups to naphthalene frameworks. In the context of 3-methylnaphthalen-2-amine, this method involves electrophilic substitution using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction typically proceeds at 50–80°C in non-polar solvents like dichloromethane or carbon disulfide.

Key Steps:

-

Electrophilic Methylation: Naphthalen-2-amine reacts with methyl chloride under AlCl₃ catalysis to form a σ-complex intermediate.

-

Rearomatization: The intermediate undergoes deprotonation to yield this compound.

Challenges:

-

Regioselectivity issues due to competing ortho/para methylation.

-

Over-alkylation leading to di- or tri-methylated byproducts.

Optimization:

-

Lowering reaction temperatures (40–60°C) and using stoichiometric AlCl₃ reduces side reactions.

-

Solvent polarity adjustments enhance selectivity; non-polar solvents favor monoalkylation.

Reductive Amination of Naphthoquinones

Ketone Intermediate Formation

3-Methylnaphthalen-2-one serves as a precursor, undergoing reductive amination with ammonium acetate or methylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at reflux (65°C) facilitates imine reduction.

Reaction Scheme:

Yield: 60–75% after purification via vacuum distillation.

Advantages:

-

High functional group tolerance.

-

Scalable for industrial production.

Catalytic Hydroamination of Alkenes

Transition Metal Catalysis

Palladium-catalyzed hydroamination of 3-methylnaphthalene derivatives offers a regioselective route. For example, 3-vinylnaphthalene reacts with ammonia under Pd/C (5 wt%) and hydrogen gas (3 atm) at 120°C to yield the target amine.

Conditions:

-

Solvent: Toluene or xylene.

-

Catalyst loading: 5–10% Pd/C.

-

Reaction time: 12–24 hours.

Outcomes:

-

Yields up to 80% with >90% regioselectivity.

-

Requires rigorous exclusion of moisture to prevent catalyst deactivation.

Photochemical Electron Donor-Acceptor Complexation

UV-Activated Synthesis

A metal-free approach utilizes UV light (365 nm) to initiate electron transfer between naphthylamines and oxygen, forming a donor-acceptor complex. This method avoids toxic catalysts and operates under aerobic conditions.

Procedure:

-

Reactants: Naphthalen-2-amine and methanol as a hydrogen donor.

-

Irradiation: UV-LED (365 nm) for 6–12 hours.

-

Workup: Extraction with ethyl acetate and column chromatography.

Efficiency:

-

Moderate yields (45–55%) due to competing oxidation pathways.

-

Ideal for small-scale, green chemistry applications.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 50°C | 65 | 85 | Moderate |

| Reductive Amination | NaBH₃CN, MeOH, 65°C | 75 | 92 | High |

| Catalytic Hydroamination | Pd/C, H₂, 120°C | 80 | 95 | High |

| Photochemical | UV 365 nm, aerobic | 50 | 88 | Low |

Key Insights:

-

Catalytic hydroamination offers the best balance of yield and scalability.

-

Photochemical methods align with green chemistry principles but require yield improvements.

Challenges and Optimization Strategies

Byproduct Mitigation

Di-methylated byproducts in Friedel-Crafts reactions are minimized by:

Chemical Reactions Analysis

Types of Reactions

3-methylnaphthalen-2-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction of nitro derivatives to amines.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Aminonaphthalenes.

Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

3-methylnaphthalen-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential mutagenic and carcinogenic properties.

Medicine: Investigated for its role in the development of certain pharmaceuticals.

Industry: Used in the production of rubber antioxidants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methylnaphthalen-2-amine involves its interaction with cellular components. It can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include nucleic acids and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Structural and Electronic Comparisons

2-Naphthylamine (2-Aminonaphthalene)

- Structure : Lacks the methyl group at position 3; amine is at position 2.

- Molecular Formula : C₁₀H₉N (MW: 143.18 g/mol).

- Key Properties: Known carcinogen, with historical use in dye synthesis . Higher electron density at the amine group due to the absence of electron-donating methyl substituents. Reactivity: Prone to electrophilic substitution at positions 1, 4, and 6 of the naphthalene ring.

4-Methoxynaphthalen-2-amine

- Structure : Methoxy (-OCH₃) group at position 4, amine at position 2.

- Molecular Formula: C₁₁H₁₁NO (MW: 177.21 g/mol) .

- Key Properties :

- Methoxy group is electron-withdrawing via resonance, decreasing electron density at the amine.

- Enhanced solubility in polar solvents due to the methoxy group.

Comparison :

Unlike the methyl group in 3-methylnaphthalen-2-amine, the methoxy substituent in this compound alters electronic properties significantly, making the amine less nucleophilic. This difference impacts applications in catalysis or drug design, where electronic tuning is critical .

N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Structure : Combines a 6-methoxy-naphthalen-2-yl group with a chlorophenethylamine moiety .

- The methoxy group enhances stability and binding affinity in biological systems.

The methyl group in this compound may similarly modulate pharmacokinetic properties .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| This compound | C₁₁H₁₁N | 157.22 (calculated) | -CH₃ (3), -NH₂ (2) | Moderate in organic solvents |

| 2-Naphthylamine | C₁₀H₉N | 143.18 | -NH₂ (2) | Low aqueous solubility |

| 4-Methoxynaphthalen-2-amine | C₁₁H₁₁NO | 177.21 | -OCH₃ (4), -NH₂ (2) | High in polar solvents |

Notes:

- The methyl group in this compound increases hydrophobicity compared to 2-naphthylamine but less so than the methoxy group in 4-methoxynaphthalen-2-amine.

Biological Activity

3-Methylnaphthalen-2-amine, a derivative of naphthalene, has garnered attention due to its potential biological activities and applications. This compound belongs to a class of chemicals known as naphthylamines, which have been extensively studied for their diverse effects on biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a naphthalene backbone with a methyl group at the 3-position and an amine group at the 2-position. The synthesis can be achieved through several methods, including:

- Direct Methylation : Reacting 2-naphthylamine with methylating agents such as methanol in the presence of catalysts.

- Multi-step Synthetic Routes : Utilizing various chemical transformations to introduce the methyl and amine groups selectively.

The biological activity of this compound is primarily attributed to its reactivity due to the amine group. This compound can interact with various biological targets, influencing cellular processes such as:

- Enzyme Inhibition : Compounds in the naphthylamine family have shown potential as enzyme inhibitors, affecting metabolic pathways.

- Cellular Toxicity : Studies indicate that methylnaphthalenes can induce cytotoxic effects in specific cell types, particularly in lung epithelial cells.

Toxicity Studies

Research has demonstrated that methylnaphthalene derivatives exhibit species-selective toxicity. For example:

- Bronchiolar Injury : Inhalation or systemic administration of methylnaphthalene has been linked to necrosis in bronchiolar epithelial cells in animal models. Notably, studies showed that exposure led to significant cellular damage and inflammation in lung tissues .

| Study | Exposure Method | Observed Effects |

|---|---|---|

| Griffin et al., 1982 | Intraperitoneal | Dose-dependent injury to bronchiolar epithelial cells |

| Murata et al., 1993 | Dietary | Increased incidence of adenomas in bronchiolar regions |

Case Studies

- Pulmonary Toxicity : A study by Griffin et al. reported that intraperitoneal administration of 2-methylnaphthalene resulted in extensive exfoliation of airway epithelial cells within 24 hours post-exposure .

- Oncogenic Potential : In long-term feeding studies with B6C3F1 mice, dietary exposure to methylnaphthalene indicated an increased incidence of lung adenomas in male mice but not in females .

Applications in Medicinal Chemistry

The unique properties of this compound suggest potential applications in medicinal chemistry:

- Drug Development : Due to its structural similarity to other bioactive compounds, it may serve as a scaffold for developing new therapeutics targeting various diseases.

- Imaging Agents : Its chemical properties could be exploited for use in imaging techniques within biomedical research.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 3-methylnaphthalen-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination. For example, alkylating agents like 2-methoxybenzyl chloride can react with methylamine derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Reductive amination using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloromethane (DCM) is effective for stabilizing intermediates . Optimization includes controlling temperature (e.g., 0°C–rt for trifluoroacetic acid deprotection) and solvent selection (e.g., DCM for anhydrous conditions).

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Avoid dust formation and skin contact by using fume hoods and personal protective equipment (PPE). Contaminated materials should be mixed with sand or vermiculite, swept into labeled containers, and disposed of via approved methods . Storage requires airtight containers in cool, dry environments to prevent degradation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and methyl group integration. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., C₁₁H₁₁N, MW 157.09). Infrared (IR) spectroscopy detects amine N-H stretches (~3300 cm⁻¹) and aromatic C-H vibrations .

Advanced Research Questions

Q. How can researchers design experiments to assess the pharmacological potential of this compound?

- Methodological Answer : Conduct in vitro assays targeting receptors (e.g., neurotransmitter receptors) using competitive binding studies. Structural analogs, such as methyl[(3-methylphenyl)methyl]amine derivatives, provide insights into structure-activity relationships (SAR). Dose-response curves and cytotoxicity assays (e.g., MTT) evaluate therapeutic windows . For mechanistic studies, use knockout cell lines or receptor antagonists to confirm target specificity.

Q. What strategies address contradictions in toxicological data for methylnaphthalene derivatives?

- Methodological Answer : Cross-validate findings using multiple models (e.g., in vitro hepatocyte assays vs. in vivo rodent studies). Prioritize data from standardized protocols, such as those in the ATSDR toxicological profiles, which outline methods for assessing metabolite formation and oxidative stress markers . Address discrepancies by controlling variables like solvent purity and exposure duration.

Q. How can reaction mechanisms in alkylation or acylation reactions involving this compound be analyzed?

- Methodological Answer : Use isotopic labeling (e.g., deuterated methyl groups) to track reaction pathways via MS or NMR. Computational methods (DFT calculations) model transition states and intermediates. Kinetic studies under varying temperatures and pH reveal rate-determining steps. For example, LiAlH₄ reduction of amides to amines can be monitored via TLC or in situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.